4-氟-3-甲基苯磺酰氯

描述

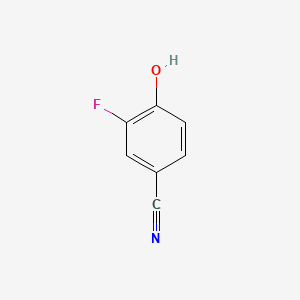

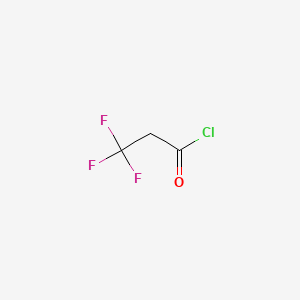

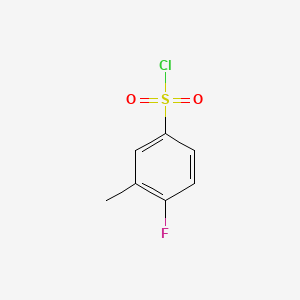

4-Fluoro-3-methylbenzenesulfonyl chloride (Fmoc-Cl) is a widely used reagent in the field of organic synthesis. It is a colorless, crystalline solid, with a melting point of 70 °C and a boiling point of 166 °C. Fmoc-Cl is used as a protecting group for amines in peptide synthesis, and is also used as a catalyst in various reactions. Fmoc-Cl is a versatile reagent that can be used in a variety of laboratory applications, including the synthesis of peptides, the modification of proteins, and the synthesis of small molecules.

科学研究应用

氟硝基苯磺酰氯的合成4-氟-3-甲基苯磺酰氯在合成各种氟硝基苯磺酰氯中起着关键作用,这些化合物在有机合成中至关重要。例如,从二氟硝基苯中通过与苯甲硫醇的区域选择性反应,然后进行氧化裂解,得到产率较高的磺酰氯。这条途径展示了该化合物在合成结构多样的磺酰氯中的多功能性,对多种化学应用至关重要 (Zhersh et al., 2010)。

杀虫剂合成它已被用于合成杀虫剂合成的关键中间体。具体来说,它有助于合成甲基5-氨基-2-氯-4-氟苯硫代乙酸酯,这是生产类似j7uthiacet-甲基的除草剂化合物的关键中间体。这个过程涉及一系列精心策划的化学反应,突显了该化合物在开发农用化学品中的重要性 (Xiao-hua Du et al., 2005)。

安全和危害

4-Fluoro-3-methylbenzenesulfonyl chloride is classified as a skin corrosive (Category 1B) and can cause serious eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling the compound . In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice .

作用机制

Target of Action

This compound is known for its applications in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction conditions.

Mode of Action

As a sulfonyl chloride, it likely acts as an electrophile, reacting with nucleophiles in organic synthesis reactions . The presence of the fluorine atom may influence the reactivity of the compound, potentially enhancing its electrophilicity.

Result of Action

The molecular and cellular effects of 4-Fluoro-3-methylbenzenesulfonyl chloride’s action would depend on the specific context of its use. In organic synthesis, the result of its action would be the formation of new chemical bonds and the production of desired synthetic products .

Action Environment

The action, efficacy, and stability of 4-Fluoro-3-methylbenzenesulfonyl chloride can be influenced by various environmental factors. These may include the pH, temperature, and solvent conditions of the reaction environment. For instance, as a sulfonyl chloride, it may be sensitive to moisture .

属性

IUPAC Name |

4-fluoro-3-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO2S/c1-5-4-6(12(8,10)11)2-3-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALEQALYEZFNWOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382273 | |

| Record name | 4-fluoro-3-methylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

629672-19-1 | |

| Record name | 4-fluoro-3-methylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-3-methylbenzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B1304119.png)

![2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B1304120.png)